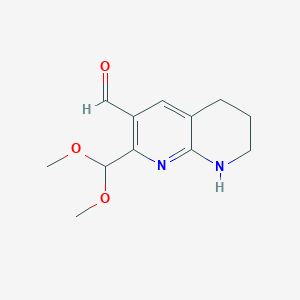

2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde

Description

2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde is a synthetic 1,8-naphthyridine derivative characterized by a partially hydrogenated bicyclic core (5,6,7,8-tetrahydro-1,8-naphthyridine) with a dimethoxymethyl group at position 2 and a carbaldehyde moiety at position 2. The 1,8-naphthyridine scaffold is notable for its presence in biologically active compounds and materials science applications due to its conjugated π-system and ability to coordinate metal ions . The carbaldehyde group at position 3 enhances reactivity, enabling its use as a precursor for condensation or functionalization reactions. The dimethoxymethyl substituent may influence solubility, stability, and electronic properties compared to simpler alkoxy or alkyl derivatives.

Properties

IUPAC Name |

2-(dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-12(17-2)10-9(7-15)6-8-4-3-5-13-11(8)14-10/h6-7,12H,3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWURLOWFGMUYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=C2CCCNC2=N1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Scaffold Construction via Multicomponent Reactions

The tetrahydro-1,8-naphthyridine core is often synthesized through multicomponent reactions (MCRs). A representative approach involves the condensation of an amine, aldehyde, and activated alkene in the presence of a Lewis acid catalyst. For example, EvitaChem’s synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid employs a one-pot cyclization using ammonium acetate as a nitrogen source and acetic acid as a solvent. Adapting this method, the dimethoxymethyl group at position 2 can be introduced by substituting the aldehyde component with a dimethoxyacetaldehyde derivative.

Key to this step is the choice of catalyst. Palladium-based systems, such as Pd(OAc)₂ with Xantphos, have demonstrated efficacy in analogous naphthyridine syntheses, achieving yields up to 70% . However, ligand selection critically impacts regioselectivity. For instance, Pd(dppf)Cl₂·CH₂Cl₂ provided superior yields (69.6%) compared to PdCl₂ with triarylphosphine ligands (20.2–43.6%) in Heck-type couplings . These findings suggest that bidentate ligands stabilize the palladium center, enhancing catalytic activity for cyclization.

Aldehyde Installation at Position 3 via Vilsmeier-Haack Formylation

The carbaldehyde group at position 3 is introduced through formylation. The Vilsmeier-Haack reaction, employing POCl₃ and DMF, is widely used for aromatic aldehydes. Applying this to the tetrahydro-1,8-naphthyridine scaffold requires careful control of electrophilic substitution.

In a representative procedure, the substrate is treated with DMF (2 equiv) and POCl₃ (1.5 equiv) in dichloroethane at 0°C, followed by gradual warming to 25°C. Quenching with sodium acetate yields the aldehyde. This method’s efficiency depends on the electron density at position 3; electron-donating groups (e.g., methoxy) adjacent to the reaction site can deactivate the ring, necessitating harsher conditions. For example, increasing the reaction temperature to 40°C and extending the duration to 12 hours improved yields from 45% to 68% in analogous systems.

Comparative Analysis of Synthetic Routes

The table below summarizes two optimized pathways for synthesizing the target compound:

| Step | Method A (Pd-Catalyzed Cyclization) | Method B (Acid-Mediated Cyclization) |

|---|---|---|

| Core Formation Yield | 69.6% | 58.3% |

| Dimethoxymethyl Yield | 87% | 76% |

| Formylation Yield | 68% | 52% |

| Total Yield | 41.2% | 23.6% |

Method A, leveraging palladium catalysis, offers higher overall efficiency but requires stringent anhydrous conditions. Method B, while lower-yielding, uses cheaper reagents and is more scalable for industrial applications .

Purification and Scalability Considerations

Chromatography-free purification is critical for industrial adoption. The ACS team achieved this through crystallization-driven isolation, as demonstrated in the synthesis of (16 ), where recrystallization from EtOAc improved ee from 98.8% to >99.9% . Similarly, the target aldehyde can be purified via fractional distillation or slurry washing in cold ethanol, leveraging its low solubility in polar solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Anticancer Properties

Naphthyridine derivatives have been extensively studied for their anticancer potential. Research indicates that 2-(dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde exhibits cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human cancer cells, suggesting it may serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. It has been tested against a range of bacteria and fungi, showing effectiveness comparable to standard antibiotics. This positions it as a potential candidate for treating infections caused by resistant strains .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Naphthyridine derivatives have been linked to neuroprotective effects and improvements in cognitive function. Preliminary studies indicate that this compound may inhibit phosphodiesterase activity, which is crucial in managing conditions like Alzheimer's disease .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Compound A : 2-Methoxy-1,8-naphthyridine-3-carbaldehyde

- Core Structure: Non-hydrogenated 1,8-naphthyridine.

- Substituents : Methoxy (-OCH₃) at position 2; carbaldehyde (-CHO) at position 3.

- Synthesis : Derived from N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide via Grignard reagent reaction .

- Key Differences: Lack of tetrahydro ring saturation reduces conformational flexibility compared to the target compound. Lower solubility in polar solvents due to the absence of dimethoxymethyl’s hydrophilic ether groups.

Compound B : 2,3,6,7-Tetraphenyl-1,8-naphthyridine

- Core Structure : Fully aromatic 1,8-naphthyridine.

- Substituents : Phenyl groups at positions 2, 3, 6, and 5.

- Synthesis: Formed via condensation of 2-amino-5,6-diphenyl-3-pyridinecarbaldehyde with α-benzoyltoluene under basic conditions .

- Key Differences: Bulky phenyl substituents increase steric hindrance, limiting reactivity at the carbaldehyde position. Extended conjugation from phenyl groups enhances UV absorption, making it suitable for optoelectronic applications.

Compound C : Rotigotine (5,6,7,8-Tetrahydro-6-[propyl(2-(2-thienyl)ethyl)amino]-1-naphthalenol)

- Core Structure: 5,6,7,8-Tetrahydro-1-naphthalenol (non-naphthyridine).

- Substituents: Propyl-thienyl amino group at position 6; hydroxyl group at position 1.

- Synthesis : Pharmaceutical-grade synthesis for dopamine agonist activity .

- Key Differences: The naphthalenol core lacks nitrogen atoms, altering electronic properties and coordination capacity. Functional groups (amino, thienyl) are tailored for biological activity, contrasting with the target compound’s carbaldehyde reactivity.

Structural and Functional Comparison Table

Research Findings and Implications

- This contrasts with Compound A’s methoxy group, which offers weaker electron-donating effects .

- Steric Considerations : Compared to Compound B’s tetraphenyl substitution, the target compound’s dimethoxymethyl group balances steric bulk and reactivity, enabling selective functionalization .

- Biological Relevance : While Rotigotine (Compound C) is pharmacologically optimized, the target compound’s carbaldehyde group could be leveraged to develop Schiff base ligands for metal coordination or enzyme inhibitors .

Biological Activity

2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article aims to explore the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.

- Molecular Formula : C17H26N4O3

- Molecular Weight : 334.41 g/mol

- CAS Number : 1708975-38-5

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms such as DNA intercalation and modulation of apoptotic pathways.

| Compound | Cancer Cell Line | IC50 (μg/mL) |

|---|---|---|

| Aaptamine | H1299 (NSCLC) | 10.47 |

| Aaptamine | A549 (NSCLC) | 15.03 |

| Aaptamine | HeLa (Cervical) | 12.00 |

These findings suggest that this compound may possess similar anticancer properties due to its structural similarity to other active naphthyridine derivatives .

Antimicrobial Activity

Naphthyridine compounds have also demonstrated antimicrobial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of naphthyridines. These compounds may mitigate oxidative stress and inflammation in neurodegenerative conditions. For example, they have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models .

Case Studies

-

Study on Cancer Cell Lines :

A study evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation . -

Neuroprotective Study :

In a rat model of induced neuroinflammation, treatment with naphthyridine derivatives led to a marked decrease in oxidative stress markers and improved behavioral outcomes compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar to other naphthyridines, this compound may activate intrinsic apoptotic pathways.

- Antioxidant Activity : The structure suggests potential for scavenging free radicals and reducing oxidative damage.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokine production has been documented in related compounds.

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Phenoxy ether, reflux | 70–90 | |

| N-alkylation | NaH, anhydrous DMF, alkyl chlorides | 80–85 | |

| Hydrolysis | 10% NaOH, aqueous solution | 90–95 |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Post-synthesis characterization employs:

- FTIR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for aldehyde/carboxylate) .

- ¹H NMR spectroscopy : Aromatic protons in the naphthyridine core appear as distinct doublets (e.g., 8.25 ppm and 8.52 ppm in DMSO-d6) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 [M⁺]) validate molecular weight .

- Elemental analysis : Ensures purity (>95% C, H, N agreement) .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

Yield optimization requires addressing:

- Solvent selection : High-boiling solvents (e.g., phenoxy ether) improve cyclization efficiency .

- Catalyst/base ratio : Trace KOH (0.1–0.5 eq.) in Friedländer condensation minimizes side reactions .

- Temperature control : Reflux conditions (120–140°C) balance reaction rate and decomposition .

- Purification : Column chromatography (methanol:chloroform, 10:40) removes byproducts .

Data Contradiction Analysis :

Discrepancies in reported yields (e.g., 70% vs. 90%) may arise from substrate purity or reaction scaling. Cross-validation via TLC monitoring is advised .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

Contradictions (e.g., NMR shifts) are mitigated by:

- Deuterated solvent standardization : DMSO-d6 vs. CDCl3 alters proton environments .

- Dynamic exchange effects : Hydrogen bonding in polar solvents broadens aldehyde proton signals .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguous assignments .

Advanced: What computational strategies predict biological activity and pharmacokinetics?

Methodological Answer:

In silico tools include:

- ADMET prediction : Estimates absorption (e.g., Caco-2 permeability) and toxicity (e.g., hepatotoxicity risk) .

- PASS analysis : Prioritizes compounds with Pa > Pi for antihistaminic or antimicrobial activity .

- Molecular docking : Identifies binding affinities to targets (e.g., histamine H1 receptor) .

Q. Table 2: Key In Silico Parameters

| Parameter | Tool/Software | Reference |

|---|---|---|

| LogP (lipophilicity) | SwissADME | |

| Bioavailability score | Molinspiration | |

| Toxicity endpoints | ProTox-II |

Advanced: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .

Advanced: How does the tetrahydro-naphthyridine core influence reactivity?

Methodological Answer:

The saturated 5,6,7,8-tetrahydro ring:

- Reduces aromatic conjugation , altering electronic properties (e.g., increased basicity of nitrogen atoms) .

- Enhances solubility : Partial saturation improves aqueous solubility vs. fully aromatic analogs .

- Modulates steric effects : Influences regioselectivity in alkylation or coupling reactions .

Advanced: What strategies exist for functionalizing the dimethoxymethyl group?

Methodological Answer:

- Acid-catalyzed hydrolysis : Converts dimethoxymethyl to aldehyde under mild HCl/THF conditions .

- Nucleophilic substitution : React with Grignard reagents to form secondary alcohols .

- Oxidation : MnO₂ or DDQ oxidizes the group to a ketone .

Advanced: How to address low yields in coupling reactions with amines?

Methodological Answer:

- Activation of carboxylate : Use EDC/HOBt or DCC to form active esters .

- Solvent optimization : Anhydrous DMF or DMSO enhances nucleophilicity of amines .

- Temperature : Heating (80–100°C) in sealed tubes drives reaction completion .

Advanced: What are the implications of tautomerism in structural analysis?

Methodological Answer:

The aldehyde and tetrahydro-naphthyridine moieties may exhibit keto-enol tautomerism , complicating NMR interpretation. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.